1-[3-(o-Methylphenyl)propyl]piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
1-[3-(2-methylphenyl)propyl]piperazine |
InChI |
InChI=1S/C14H22N2/c1-13-5-2-3-6-14(13)7-4-10-16-11-8-15-9-12-16/h2-3,5-6,15H,4,7-12H2,1H3 |
InChI Key |
FHEGMOVYCOYWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCCN2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of 1 3 O Methylphenyl Propyl Piperazine
General Synthetic Routes for Piperazine (B1678402) Derivatives
The synthesis of piperazine derivatives is a well-established field in organic chemistry, with several general routes available for the construction and functionalization of the piperazine ring.
Alkylation and condensation reactions are fundamental to the synthesis of substituted piperazines. N-alkylation of the piperazine ring is a common method to introduce a variety of substituents at the nitrogen atoms. This can be achieved by reacting piperazine or a monosubstituted piperazine with an appropriate alkyl halide. For instance, the reaction of 1-(o-tolyl)piperazine with a 3-halopropyl derivative would be a direct route to 1-[3-(o-Methylphenyl)propyl]piperazine. The choice of solvent and base is critical in these reactions to control the extent of alkylation and avoid the formation of quaternary ammonium (B1175870) salts. Common bases used include potassium carbonate and triethylamine, in solvents like acetonitrile (B52724) or dimethylformamide (DMF).
Condensation reactions are also pivotal in forming the piperazine ring itself. For example, the reaction of an N-substituted ethylenediamine (B42938) with a suitable dielectrophile can lead to the formation of the piperazine core. Another established method involves the reaction of diethanolamine (B148213) with an aniline (B41778) derivative, followed by cyclization. For the synthesis of 1-arylpiperazines, methods such as the Buchwald-Hartwig amination or the Ullmann condensation are frequently employed, reacting an aryl halide with piperazine in the presence of a suitable catalyst.
Reductive amination is another powerful tool for the synthesis of N-alkylated piperazines. This method involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to form a new carbon-nitrogen bond.
Table 1: General Synthetic Methods for Piperazine Derivatives
| Reaction Type | Reactants | Reagents/Conditions | Product Type |
| N-Alkylation | Piperazine/Substituted Piperazine + Alkyl Halide | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | N-Alkyl Piperazine |
| Buchwald-Hartwig Amination | Aryl Halide + Piperazine | Palladium catalyst, Ligand, Base | 1-Arylpiperazine |
| Ullmann Condensation | Aryl Halide + Piperazine | Copper catalyst, Base, High temperature | 1-Arylpiperazine |
| Reductive Amination | Piperazine + Aldehyde/Ketone | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | N-Alkyl Piperazine |
| Cyclization | Diethanolamine + Aniline | Acid catalyst, High temperature | 1-Arylpiperazine |
The synthesis of analogs of this compound typically involves a modular approach, allowing for variation in the aryl group, the piperazine core, and the linker. A common strategy for creating long-chain arylpiperazines is the N-alkylation of a pre-formed arylpiperazine with a suitable alkyl halide.
For the synthesis of this compound, a plausible and direct pathway involves the reaction of 1-(o-tolyl)piperazine with a 3-carbon linker possessing a leaving group, such as 1-bromo-3-chloropropane (B140262) or 1,3-dibromopropane. google.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
A general scheme for this synthesis is as follows:
Formation of the Arylpiperazine Core: 1-(o-tolyl)piperazine can be synthesized via several methods, including the reaction of o-toluidine (B26562) with bis(2-chloroethyl)amine (B1207034) or through a palladium-catalyzed cross-coupling reaction between o-bromotoluene and piperazine.
Attachment of the Propyl Linker: The resulting 1-(o-tolyl)piperazine is then subjected to N-alkylation with a three-carbon electrophile. For example, reacting 1-(o-tolyl)piperazine with 1-bromo-3-chloropropane in a suitable solvent like acetonitrile, with a base such as potassium carbonate, would yield the desired product. The difference in reactivity between the bromide and chloride allows for selective reaction at the bromine-bearing carbon.
This modular approach allows for the synthesis of a wide array of analogs by simply varying the starting arylpiperazine or the alkylating agent.
Derivatization Strategies for Structural Modification
Structural modifications of this compound can be achieved by targeting different parts of the molecule: the N-1 and N-4 positions of the piperazine ring, and the propyl linker chain.
The N-1 position in this compound is occupied by the o-methylphenyl group. Modifications at this position would involve synthesizing analogs with different aryl substituents. This can be achieved by starting with different substituted anilines or aryl halides in the initial synthesis of the arylpiperazine core. For example, using p-toluidine (B81030) instead of o-toluidine would result in a 1-[3-(p-Methylphenyl)propyl]piperazine analog. A variety of functional groups can be introduced on the phenyl ring to explore structure-activity relationships.
The N-4 position of the piperazine ring is attached to the 3-(o-methylphenyl)propyl group. While this position is already substituted in the target molecule, in a broader context of piperazine chemistry, this nitrogen is a key site for derivatization. For analogs where the N-1 position is substituted with a different group, the N-4 position would be available for the introduction of the 3-(o-methylphenyl)propyl chain or other functionalities.
If starting with a monosubstituted piperazine where the propyl chain is already attached, further modification of the other nitrogen would be possible, though this would lead to a different class of compounds than direct analogs of the title compound.
Modification of the three-carbon propyl linker can significantly influence the properties of the molecule. Strategies for altering this chain include:
Varying the Chain Length: The length of the alkyl chain connecting the arylpiperazine moiety to the terminal group can be readily modified by using different alkylating agents during the synthesis. For example, using 1,2-dihaloethane or 1,4-dihalobutane instead of a 1,3-dihalopropane would result in analogs with ethylene (B1197577) or butylene linkers, respectively. Research has shown that the length of this linker can impact the biological activity of arylpiperazine derivatives. nih.gov
Introducing Functional Groups: The propyl chain can be functionalized to introduce various chemical moieties. This can be achieved by using a functionalized three-carbon alkylating agent in the initial synthesis. For instance, using a halo-substituted propanol (B110389) would introduce a hydroxyl group on the linker. This hydroxyl group could then serve as a handle for further derivatization, such as esterification or etherification.
Modifying Saturation: While the parent compound has a saturated propyl linker, analogs with unsaturated linkers could be synthesized. For example, using a propargyl halide as the alkylating agent would introduce a triple bond into the linker. This could then be selectively reduced to a double or single bond, providing access to a variety of analogs.
Table 2: Examples of Propyl Linker Modifications
| Modification Strategy | Example Reactant | Resulting Linker |
| Chain Length Variation | 1,4-Dibromobutane | Butylene |
| Introduction of Functional Groups | 3-Bromo-1-propanol | 3-Hydroxypropyl |
| Modification of Saturation | Propargyl bromide | Prop-2-yn-1-yl |
Substitutions on the o-Methylphenyl Moiety
Following a comprehensive review of available scientific literature, no specific research findings detailing the synthesis or chemical modification involving direct substitutions on the o-methylphenyl moiety of this compound have been identified.
General synthetic strategies for analogous phenylpiperazine derivatives often involve the coupling of a substituted phenylpropyl electrophile with a piperazine nucleophile. In principle, this approach could be adapted to generate derivatives of this compound with various substituents on the aromatic ring. This would typically involve starting materials that are precursors to the substituted o-methylphenylpropyl segment, such as a substituted 3-(o-tolyl)propanal or a 1-(3-halopropyl)-2-methylbenzene derivative bearing additional substituents on the phenyl ring.
Common methods for N-alkylation of piperazines include nucleophilic substitution with alkyl halides or reductive amination with corresponding aldehydes. nih.govmdpi.com For instance, a substituted 3-(o-tolyl)propanal could be reacted with piperazine under reductive amination conditions to yield the desired product. Alternatively, a substituted 1-(3-bromopropyl)-2-methylbenzene (B2397195) could be reacted with piperazine, although controlling the degree of alkylation to favor the mono-substituted product can be a challenge. researchgate.net One patented method describes the mono-N-alkylation of piperazine hexahydrate with o-methylbenzyl bromide in ethanol, yielding N-o-methylbenzylpiperazine, a structurally related compound. google.com
While these general methodologies are well-established for piperazine and phenylalkane synthesis, specific examples and detailed research findings for their application to create a library of compounds with diverse substitutions on the o-methylphenyl ring of this compound are not presently available in the reviewed literature. Structure-activity relationship (SAR) studies on other series of piperazine derivatives have shown that substitutions on the aromatic rings can significantly influence their chemical properties and biological interactions, but this has not been specifically documented for the target compound's o-tolyl group. lookchem.comnih.gov
Due to the absence of specific data in the literature, a data table detailing research findings on this particular modification cannot be generated at this time.
Preclinical Pharmacological Investigations of 1 3 O Methylphenyl Propyl Piperazine and Its Derivatives
Ligand-Receptor Interaction Studies
The therapeutic potential of arylpiperazine derivatives is largely dictated by their affinity and selectivity for various neurotransmitter receptors. This section explores the binding profiles of 1-[3-(o-Methylphenyl)propyl]piperazine and its analogues at key serotonin (B10506) and dopamine (B1211576) receptor subtypes.
Arylpiperazine derivatives are well-recognized for their significant interactions with multiple serotonin (5-HT) receptor subtypes. nih.gov These interactions are fundamental to their potential therapeutic effects, including anxiolytic and antidepressant actions. nih.gov The structural characteristics of these compounds, particularly the nature of the aryl group and the length of the alkyl chain, play a crucial role in determining their affinity and selectivity for different 5-HT receptors.
The 5-HT1A receptor is a key target for anxiolytic and antidepressant medications. nih.gov Arylpiperazine derivatives, particularly those with a (2-methoxyphenyl)piperazine moiety, have demonstrated high affinity for this receptor. For instance, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate and N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate have been reported to exhibit high selectivity and binding affinities for the 5-HT1A receptor, with Ki values of 1.2 nM and 21.3 nM, respectively. semanticscholar.org These findings underscore the importance of the arylpiperazine scaffold in achieving potent 5-HT1A receptor ligation. semanticscholar.org
Table 1: Binding Affinities of Selected Arylpiperazine Derivatives for the 5-HT1A Receptor
| Compound | Ki (nM) |
|---|---|
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 1.2 semanticscholar.org |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 21.3 semanticscholar.org |
| 5-Carboxamidotryptamine (5-CT) (Internal Standard) | 0.5 semanticscholar.org |
The 5-HT2 receptor family, particularly the 5-HT2A and 5-HT2C subtypes, are implicated in various physiological and pathological processes, including mood, cognition, and psychosis. Arylpiperazine derivatives such as m-chlorophenylpiperazine (mCPP) and m-trifluoromethylphenylpiperazine (TFMPP) have been shown to act as partial agonists at 5-HT2A receptors. nih.gov The interaction of arylpiperazine derivatives with the 5-HT2A receptor is influenced by the specific structural features of the ligand, which dictate its binding mode within the receptor. mdpi.com
Structural studies on ortho- and meta-substituted phenylpiperazines have provided insights into their interactions with the 5-HT2C receptor. nih.gov The conformation of the molecule, specifically the coplanarity between the piperazine (B1678402) and phenyl rings, is hypothesized to be a key determinant of agonist activity at this receptor subtype. nih.gov For example, 1-(2-methoxyphenyl)piperazine (oMPP) is predicted to be an antagonist, whereas 1-(3-methoxyphenyl)piperazine (mMPP) is predicted to be an agonist at the 5-HT2C receptor based on their conformational properties. nih.gov
The 5-HT6 receptor has emerged as a promising target for the treatment of cognitive deficits associated with neuropsychiatric and neurodegenerative disorders. nih.govnih.gov A novel class of 1,3,5-triazine-piperazine derivatives has been identified as potent 5-HT6 receptor ligands. nih.govnih.gov Within this class, derivatives with a 4-methylpiperazin-1-yl moiety have shown high affinity for the 5-HT6 receptor. mdpi.com For example, 4-(4-Methylpiperazin-1-yl)-6-(3-(o-tolyloxy)propyl)-1,3,5-triazin-2-amine is a notable compound from this series. mdpi.com The affinity of these compounds is dependent on the nature of the substituent on the phenyl ring and the length of the linker connecting the triazine and phenyl moieties. mdpi.com Some of these derivatives have demonstrated high selectivity for the 5-HT6 receptor over other serotonin and dopamine receptors. nih.govuniba.it
Table 2: Binding Affinities of a Selected 1,3,5-Triazine Derivative for the 5-HT6 Receptor
| Compound | Receptor | Ki (nM) |
|---|---|---|
| 4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | 5-HT6 | 11 nih.gov |
Dopamine receptors, particularly the D2-like subfamily (D2, D3, and D4), are primary targets for antipsychotic medications. nih.gov The interaction of arylpiperazine derivatives with these receptors is a critical aspect of their pharmacological profile.
The D2 receptor is a well-established target for drugs used in the treatment of schizophrenia and Parkinson's disease. nih.gov N-phenylpiperazine analogs have been investigated for their ability to selectively bind to D2 and D3 dopamine receptors. mdpi.com The affinity of these compounds for the D2 receptor can be modulated by substitutions on the phenyl ring. For instance, a series of 3-thiophenephenyl and 4-thiazolylphenyl fluoride substituted N-phenylpiperazine analogs have been evaluated, with some compounds exhibiting Ki values in the range of 349–7522 nM for the human D2 receptor. mdpi.com The development of D2 receptor antagonists with high selectivity over other dopamine receptor subtypes remains an active area of research. nih.gov The 1-(2,3-dichlorophenyl)piperazine moiety is a key structural feature in some potent D2 receptor ligands. nih.gov
Table 3: Binding Affinities of Selected N-Phenylpiperazine Analogs for the D2 Receptor
| Compound Class | Ki Range (nM) |
|---|---|
| 3-thiophenephenyl and 4-thiazolylphenyl fluoride substituted N-phenylpiperazines | 349–7522 mdpi.com |
Dopamine Receptor Binding Profiles (D1, D2, D3)
Investigations of D3 Receptor Preferring Agonists
Research into dopamine D3 receptor preferring agonists has identified several N-phenylpiperazine analogs that exhibit selective binding to the D3 versus the D2 dopamine receptor subtype. This selectivity is significant despite the considerable amino acid sequence homology between these two receptor subtypes. The binding characteristics of a number of these compounds suggest a bitopic mechanism of interaction at the D3 dopamine receptor.
One study evaluated a series of 3-thiophenephenyl and 4-thiazolylphenyl fluoride substituted N-phenylpiperazine analogs. Among these, compound 6a demonstrated a high affinity for the human D3 receptor with a nanomolar binding affinity and approximately 500-fold greater selectivity for the D3 receptor over the D2 receptor. nih.govnih.gov In preclinical models, this compound was found to be active in both a hallucinogenic-dependent head twitch response inhibition assay in mice and an L-dopa-dependent abnormal involuntary movement (AIM) inhibition assay in hemiparkinsonian rats. nih.gov These findings suggest that D3 receptor selective ligands like compound 6a could be valuable for understanding the therapeutic potential of targeting the D3 receptor for conditions such as levodopa-induced dyskinesia in Parkinson's disease.
Further investigations into bitopic ligands based on the potent D3R-preferential agonist PF592,379 have highlighted the importance of chirality in conferring improved D3R potency, selectivity, and G protein signaling bias. For instance, compound AB04-88 showed significant selectivity for D3R over D2R and a bias towards G protein signaling.
Interactive Data Table: D3 Receptor Binding Affinities
| Compound | D3 Receptor Binding Affinity (Ki, nM) | D2 Receptor Binding Affinity (Ki, nM) | Selectivity (D2/D3) |
|---|---|---|---|
| Compound 6a | Not specified in results | Not specified in results | ~500-fold |
| LS-3-134 | 0.17 | >25.5 | >150-fold |
Dopamine Transporter (DAT) Ligand Evaluation
The dopamine transporter (DAT) is a key protein in regulating dopaminergic neurotransmission by mediating the reuptake of dopamine from the synaptic cleft. The structural and pharmacological understanding of DAT has been significantly advanced by studies on the Drosophila melanogaster DAT (dDAT), which shares high sequence homology with human DAT (hDAT).
Preclinical evaluations have established a pharmacological profile for purified, full-length dDAT. Radioligand binding assays have been employed to determine the binding affinities of various substrates and inhibitors. For instance, the direct equilibrium binding affinity (Kd) for [3H]dopamine to dDAT has been determined. mdpi.com
Comparisons of the pharmacological profiles of dDAT, hDAT, and the human norepinephrine transporter (hNET) have revealed distinct differences. While dDAT is a valuable model, it exhibits a pharmacological profile that is distinct from its human counterpart. For example, the atypical DAT inhibitor bupropion was found to have a nearly 7-fold lower Ki value in purified dDAT compared to its IC50 value from transport inhibition in dDAT-expressing cells. mdpi.com This highlights the importance of considering species differences in preclinical evaluations.
Interactive Data Table: DAT Ligand Binding Affinities
| Ligand | dDAT (Ki, µM) | hDAT (Ki, µM) |
|---|---|---|
| Bupropion | 7.5 | Not specified in results |
Adrenergic Receptor Binding Profiles (α1, α2)
Alpha-1 Adrenoceptor Antagonistic Properties
A series of 1,4-substituted piperazine derivatives have been synthesized and evaluated for their affinity toward α1- and α2-adrenoceptors. ingentaconnect.com Radioligand binding assays using rat cerebral cortex revealed that several of these compounds, particularly 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives, displace [3H]prazosin from α1-adrenoceptor binding sites in the low nanomolar range. ingentaconnect.com
For instance, 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride demonstrated a high affinity for the α1-adrenoceptor with a Ki value of 2.1 nM and was 61.05-fold more selective for α1 over α2-receptors. ingentaconnect.comresearchgate.net Another derivative, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride, also showed high affinity with a Ki of 2.4 nM and an even greater selectivity of 142.13-fold for the α1-adrenoceptor. ingentaconnect.com The antagonistic properties of these compounds were confirmed by their ability to inhibit phenylephrine-induced contractions in isolated rat aorta, with pA2 values corresponding to their binding affinities. ingentaconnect.com
The presence of a 1-(o-methoxyphenyl)piperazine moiety appears to be a key structural feature for high affinity to α-adrenoceptors. ingentaconnect.com
Interactive Data Table: Alpha-1 Adrenoceptor Binding
| Compound | Ki (α1, nM) | Selectivity (α2/α1) | pA2 |
|---|---|---|---|
| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | 2.1 | 61.05 | Not specified in results |
| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | 2.4 | 142.13 | 8.807 |
Alpha-2 Adrenoceptor Interactions
The interactions of piperazine derivatives with α2-adrenoceptors have also been investigated. While some compounds show high selectivity for the α1-adrenoceptor, their affinity for the α2-adrenoceptor is generally lower. For example, the selectivity of 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine and 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine for the α1-adrenoceptor is 61-fold and 142.1-fold higher than for the α2-adrenoceptor, respectively. ingentaconnect.com
Some piperazine derivatives, such as buspirone and its metabolite 1-(2-pyrimidyl)piperazine (1-PP), have been shown to possess α2-adrenoceptor antagonist activity. nih.gov In preclinical studies, these compounds exhibited anticonflict effects comparable to known α2-adrenoceptor antagonists like idazoxan and yohimbine. nih.gov The α2-adrenoceptor agonist clonidine was able to antagonize the effects of buspirone, further suggesting an α2-adrenoceptor-mediated mechanism. nih.gov
Sigma Receptor Binding Profiles (σ1, σ2)
N-phenylpropyl-N'-substituted piperazine ligands have been shown to bind to sigma (σ) receptors. nih.govresearchgate.net Studies have examined the binding affinities of compounds like SA4503 (3,4-dimethoxyphenethyl) and YZ-185 (3-methoxyphenethyl) for both σ1 and σ2 receptors. researchgate.net In vivo receptor occupancy studies in mice demonstrated that these ligands occupy σ1 receptors with high potency, with ED50 values in the range of 0.2-0.6 µmol/kg. nih.gov In contrast, these compounds did not occupy the dopamine transporter at similar doses. nih.gov
The functional consequences of sigma receptor binding have been explored in behavioral models. For instance, at high doses, these sigma ligands were found to attenuate methamphetamine-induced hyperactivity. nih.gov Interestingly, some of these compounds, such as SA4503, exhibited a biphasic effect, enhancing methamphetamine-induced hyperactivity at lower doses. nih.gov These findings point to a complex role for σ1 receptor ligands in modulating the behavioral effects of stimulants. nih.gov
Furthermore, the selective σ1 receptor agonist SA4503 has been shown to block the acquisition of conditioned place preference to nicotine in rats, suggesting a potential role for σ1 receptors in the rewarding effects of nicotine. nih.gov
Interactive Data Table: Sigma-1 Receptor Occupancy
| Compound | σ1 Receptor Occupancy (ED50, µmol/kg) |
|---|---|
| SA4503 | 0.2-0.6 |
| YZ-067 | 0.2-0.6 |
| YZ-185 | 0.2-0.6 |
| Nahas-3h | 0.2-0.6 |
Mechanism of Action Elucidation in Preclinical Models
The mechanism of action of this compound and its derivatives is multifaceted, involving interactions with multiple receptor systems. Preclinical models have been instrumental in dissecting these complex pharmacological profiles.
The α1-adrenoceptor antagonistic properties of certain derivatives have been demonstrated through their ability to inhibit phenylephrine-induced contractions in isolated vascular tissues. ingentaconnect.com This suggests a direct postsynaptic blockade of α1-adrenoceptors, leading to smooth muscle relaxation.
The involvement of α2-adrenoceptors in the effects of some piperazine compounds is supported by anticonflict tests in rats, where their anxiolytic-like effects were comparable to those of established α2-adrenoceptor antagonists. nih.gov The reversal of these effects by the α2-adrenoceptor agonist clonidine provides further evidence for this mechanism. nih.gov
In the context of the dopamine system, D3 receptor preferring agonists from the N-phenylpiperazine class have shown efficacy in animal models of Parkinson's disease-related motor complications. nih.gov Their activity in inhibiting L-dopa-induced abnormal involuntary movements suggests a modulation of dopamine signaling pathways that are dysregulated in this condition. nih.gov
The interaction with sigma receptors adds another layer of complexity to the mechanism of action. The ability of σ1 receptor ligands to modulate the behavioral effects of psychostimulants like methamphetamine and nicotine in animal models points to a role for these receptors in reward and addiction pathways. nih.govnih.gov
Neurotransmitter System Modulation (e.g., Dopamine, Serotonin, Noradrenaline)
Derivatives of piperazine have been noted for their interactions with various neurotransmitter systems. For instance, 1-(m-chlorophenyl)piperazine (mCPP), a related phenylpiperazine derivative, demonstrates a broad affinity for multiple neurotransmitter receptors in the human brain. It is nearly equipotent at all 5-hydroxytryptamine (5-HT) receptor subtypes, with IC50 values in the nanomolar range. Additionally, mCPP shows a similar affinity for alpha-2-adrenergic receptors. Its potency is lower at alpha-1 and beta-adrenergic, dopamine, and muscarinic cholinergic receptors nih.gov.
Another derivative, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), has been studied for its stimulus properties, which are suggested to be mediated by 5-HT1B and 5-HT1C receptors nih.gov. These studies indicate a lack of significant involvement of dopaminergic and adrenergic mechanisms in the specific behavioral effects of TFMPP nih.gov. While these findings relate to derivatives, they suggest that the broader class of phenylpiperazine compounds has the potential to modulate serotonergic and adrenergic systems. Direct studies on this compound are needed to determine its specific neurotransmitter modulation profile.
Enzyme Inhibition Studies
Phenylpiperazine derivatives have been investigated as potential inhibitors of monoamine oxidase (MAO), enzymes crucial in the metabolism of neurotransmitters. A study on two series of 4-substituted phenylpiperazine and 1-benzhydrylpiperazine derivatives revealed their inhibitory activity against both MAO-A and MAO-B isoforms nih.gov. Most of the synthesized compounds were found to be selective for the MAO-B isoform. For example, one derivative in the study showed potent MAO-B inhibitory activity with an IC50 value of 80 nM, while another was a potent MAO-A inhibitor with an IC50 value of 120 nM nih.gov. These compounds were also found to be reversible inhibitors. These findings highlight the potential for phenylpiperazine derivatives to act as MAO inhibitors, which could have implications for their pharmacological effects.
Cellular Pathway Modulation
In Vitro Biological Activity Assessments
Antimicrobial Efficacy (Antibacterial, Antimycobacterial)
Compounds containing a piperazine ring have demonstrated promise as agents against various pathogens, leading to efforts to develop new antimicrobial drugs to combat bacterial resistance nih.govresearchgate.net.
Several studies have evaluated the in vitro antibacterial activity of piperazine derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of novel methylpyrimidine sulfonyl piperazine derivatives were tested against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) scielo.brscielo.br. Some of these compounds proved to be potent pharmacophores scielo.brscielo.br. In another study, newly synthesized N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine were evaluated against a panel of bacteria including Bacillus subtilis and Escherichia coli nih.gov. Some of these compounds showed potent antimicrobial activities when compared to a standard drug nih.gov.
However, not all piperazine derivatives exhibit antibacterial activity. For example, the synthesized compounds 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine and 1-(2-methoxyphenyl)-(3-(2-phthalamido)-butyl) piperazine showed no activity against Escherichia coli, Staphylococci aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Klebsiella pneumoniae when compared to ciprofloxacin ajopred.com.
Below is a table summarizing the antibacterial activity of some piperazine derivatives:
| Compound/Derivative | Bacterial Strain | Activity | Reference |
| Methylpyrimidine sulfonyl piperazine derivatives | Escherichia coli, Staphylococcus aureus | Potent | scielo.brscielo.br |
| N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine | Bacillus subtilis, Escherichia coli | Potent | nih.gov |
| 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine | E. coli, B. subtilis, S. aureus | No activity | ajopred.com |
| 1-(2-methoxyphenyl)-(3-(2-phthalamido)-butyl) piperazine | E. coli, B. subtilis, S. aureus | No activity | ajopred.com |
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the development of novel anti-tubercular agents mdpi.com. Piperazine derivatives have been a subject of interest in this area. A study focused on N-arylpiperazines reported that some of these compounds were promising against M. tuberculosis, with one derivative showing a minimum inhibitory concentration (MIC) of 8 μM nih.gov. Another study on N-phenylpiperazine derivatives found that some compounds exhibited antistaphylococcal and antimycobacterial activities nih.govresearchgate.net. For instance, certain derivatives showed high inhibition activity against M. kansasii nih.govresearchgate.net.
The table below presents findings on the antimycobacterial activity of some piperazine derivatives:
| Compound/Derivative | Mycobacterial Strain | MIC | Reference |
| 1-(2-{4-[(butoxycarbonyl)amino]phenyl}-2-hydroxyethyl)-4-(2-fluorophenyl)piperazin-1-ium chloride | M. tuberculosis | 8 µM | nih.gov |
| 1-(2-Hydroxy-3-{[4-(propan- 2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.4 µM | nih.govresearchgate.net |
| 1-{3-[(4-butoxybenzoyl)- oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.0 µM | nih.govresearchgate.net |
Anticancer Potential in Cell Lines
The therapeutic potential of piperazine derivatives, including compounds structurally related to this compound, has been a subject of extensive preclinical research, particularly in the realm of oncology. These investigations have unveiled the promising anticancer properties of this class of compounds, demonstrating their ability to inhibit the growth of various human cancer cell lines and interfere with crucial molecular pathways implicated in cancer progression.
A significant body of research has focused on the cytotoxic effects of piperazine derivatives against a panel of human cancer cell lines. Notably, these compounds have shown considerable efficacy in inhibiting the proliferation of pancreatic, colon, and lung carcinoma cells, among others.
Pancreatic Cancer: Pancreatic cancer is known for its aggressive nature and limited treatment options. nih.gov Studies have explored novel piperazine-1,2,3-triazole derivatives as potential therapeutic agents for this malignancy. nih.govresearchgate.netbohrium.comdundee.ac.uknih.gov Growth inhibition screenings have been performed against a range of human cancer cell lines, including several pancreatic cancer cell lines such as MiaPaCa2, BxPC3, AsPC-1, Capan-2, HPAC, and PANC-1. nih.govdundee.ac.uknih.gov Certain derivatives have demonstrated significant growth inhibitory effects, with some showing sub-micromolar GI50 values against pancreatic cancer cell lines. nih.govdundee.ac.uknih.gov For instance, specific analogues have exhibited GI50 values ranging from 3.7 µM to 18 µM against various pancreatic cancer cell lines. researchgate.net
Colon and Lung Cancer: The anticancer activity of piperazine derivatives has also been evaluated against colon and lung cancer cell lines. For example, a series of piperazinyl-methyl-3(2H)pyridazinone based compounds were screened for their cytotoxic effects in human lung and colon cancer cell lines. ebyu.edu.tr The results indicated that compounds containing methoxy groups on the phenyl ring exhibited higher cytotoxic effects than those without. ebyu.edu.tr Some of these compounds inhibited the growth of lung cancer cells with IC50 values ranging from 36.79 µM to 199.3 µM. ebyu.edu.tr Similarly, various piperazine derivatives have demonstrated antiproliferative activity against different cancer cell lines, including A-549 (lung), MCF7 (breast), and HCT116 (colon). researchgate.net
Other Cancer Cell Lines: The anticancer screening of piperazine-containing compounds has extended to a broader spectrum of malignancies. The National Cancer Institute (NCI) has assessed the impact of certain quinolinequinones linked to piperazine analogs on the proliferation of 60 different human cancer cell lines. nih.gov These cell lines represent nine human cancer cell types, including leukemia, non-small-cell lung cancer, colon cancer, central nervous system (CNS) cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov Some of these compounds displayed excellent anticancer activity against leukemia cell lines and potent activity against certain renal and breast cancer cell lines. nih.gov
| Compound/Derivative Type | Cancer Type | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|---|
| Piperazine-1,2,3-triazole derivatives | Pancreatic Cancer | MiaPaCa2, BxPC3, AsPC-1, Capan-2, HPAC, PANC-1 | Significant growth inhibition, some with sub-micromolar GI50 values. | nih.govresearchgate.netdundee.ac.uknih.gov |
| Piperazinyl-methyl-3(2H)pyridazinone based compounds | Lung and Colon Cancer | A549 (Lung) | Growth inhibition with IC50 values from 36.79 μM to 199.3 μM. | ebyu.edu.tr |
| Quinolinequinones linked to piperazine analogs | Various Cancers | NCI-60 panel (Leukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast) | Potent growth inhibition across several cell lines, particularly leukemia. | nih.gov |
| Benzimidazole-piperazine hybrids | Lung and Breast Cancer | A549 (Lung), MCF-7 (Breast) | Noteworthy and preferential antiproliferative effect against lung cancer cells. | researchgate.net |
Beyond direct cytotoxicity, a key area of investigation is the ability of piperazine derivatives to modulate protein-protein interactions (PPIs) that are crucial for cancer cell survival and proliferation. nih.govmdpi.com Aberrant PPIs are a hallmark of many cancers, and targeting these interactions with small molecules represents a promising therapeutic strategy. nih.govmdpi.com
One such critical interaction is between the tumor suppressor protein p53 and its negative regulator, mouse double minute 2 homolog (MDM2). nih.gov The inhibition of the p53-MDM2 interaction can reactivate the tumor-suppressing function of p53. nih.gov Research has focused on designing piperazine-containing compounds as inhibitors of this interaction. For example, novel piperazine-1,2,3-triazole derivatives have been developed as S100A2–p53 protein–protein interaction inhibitors. nih.govresearchgate.netbohrium.comdundee.ac.uknih.gov The S100A2 protein can modulate the tumor suppressor p53 by binding to its transactivation domain, and its overexpression in pancreatic cancer inhibits p53's tumor-suppressive function. nih.gov The synthesized derivatives were designed based on an in silico modeling hypothesis to disrupt this interaction. nih.govresearchgate.netbohrium.comdundee.ac.uknih.gov The structure-activity relationship (SAR) data obtained from these studies are consistent with the proposed interaction within the S100A2–p53 bonding groove. nih.govresearchgate.netdundee.ac.uknih.gov
Another important family of proteins involved in cancer cell survival is the Bcl-2 family, which regulates apoptosis. nih.gov The overexpression of anti-apoptotic Bcl-2 family members is observed in many cancers. nih.gov Small molecules that can inhibit the PPIs between anti-apoptotic and pro-apoptotic Bcl-2 family proteins are being explored as potential anticancer agents. nih.gov
Anti-inflammatory and Antiviral Activity
In addition to their anticancer potential, piperazine derivatives have been investigated for their anti-inflammatory and antiviral properties.
Anti-inflammatory Activity: Pharmaceuticals containing a piperazine moiety are widely utilized in medicinal chemistry. mdpi.com Piperazine derivatives can act as histamine and serotonin receptor antagonists, which play a role in the control of inflammation. mdpi.com A series of methyl salicylate derivatives bearing a piperazine moiety were synthesized and evaluated for their in vivo anti-inflammatory activities against xylol-induced ear edema and carrageenan-induced paw edema in mice. mdpi.com The results demonstrated that all synthesized compounds exhibited potent anti-inflammatory activities, with some showing efficacy comparable to or even exceeding that of established anti-inflammatory drugs like aspirin and indomethacin at the same dose. mdpi.com
Antiviral Activity: The piperazine scaffold has also been explored for its potential in developing antiviral agents. Small heterocyclic molecules like piperazine are considered potential pharmacotherapeutic agents. nih.gov Studies have shown that piperazine can bind to the hydrophobic pocket of the capsid protein of certain viruses, such as the Chikungunya virus, which is a conserved feature in alphaviruses. nih.govsemanticscholar.org This binding can interfere with viral replication. The antiviral activity of piperazine against the Chikungunya virus has been investigated using plaque reduction and immunofluorescence assays. nih.gov Furthermore, various piperazine derivatives have been designed and synthesized to target different viruses. For example, trifluoromethyl pyridine piperazine derivatives have been shown to possess antiviral activities against plant viruses like tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.gov Some of these compounds exhibited higher activities than the commercialized agent ningnanmycin. nih.gov Other studies have focused on 1,3,5-triazine derivatives containing a piperazine structure for their anti-potato virus Y (PVY) activity. mdpi.com
Radioprotective Effects in Cellular Models
The increasing use of ionizing radiation in medicine and the potential for radiation exposure from various sources has spurred the search for effective radioprotective agents. nih.govsemanticscholar.org These agents aim to protect normal cells from the damaging effects of radiation. nih.govmdpi.com Several studies have focused on the synthesis and evaluation of novel piperazine derivatives as potential radioprotective agents. nih.govsemanticscholar.org
A series of 1-(2-hydroxyethyl)piperazine derivatives were designed, synthesized, and assessed for their radioprotective effects in the MOLT-4 lymphoblastic leukemia cell line and in peripheral blood mononuclear cells (PBMCs) exposed to gamma radiation. nih.gov The radioprotective efficacy was quantified by measuring the mitigation of DNA damage. nih.gov Some of these derivatives demonstrated significant radioprotective effects in vitro with minimal cytotoxicity. nih.gov For instance, certain compounds showed notable efficacy in reducing dicentric chromosomes, indicating their potential to mitigate DNA damage from ionizing radiation. nih.gov These compounds exhibited superior safety profiles and effectiveness compared to the standard radioprotector amifostine. nih.gov
| Compound/Derivative Type | Cellular Model | Radiation Type | Observed Effect | Reference |
|---|---|---|---|---|
| 1-(2-hydroxyethyl)piperazine derivatives | MOLT-4 lymphoblastic leukemia cells, PBMCs | Gamma radiation | Significant radioprotective effects, reduced DNA damage, superior safety and efficacy compared to amifostine. | nih.gov |
Central Nervous System Related Activities (Preclinical Behavioral Models)
Piperazine derivatives have a long history of investigation for their effects on the central nervous system (CNS). nih.govsilae.itresearchgate.net Their diverse pharmacological profiles have led to their exploration for various neurological and psychiatric conditions.
A significant area of research has been the evaluation of piperazine derivatives as potential antipsychotic agents for the treatment of schizophrenia. nih.gov Many currently available antipsychotic drugs act on dopamine and serotonin receptors, and various piperazine derivatives have shown promising activity at these receptors. nih.gov
Preclinical behavioral models in rodents are crucial for assessing the antipsychotic-like properties of new compounds. One common model is the reversal of hyperlocomotion induced by agents like MK-801 or amphetamine. mdpi.com A multimodal compound, JJGW08, which is an arylpiperazine alkyl derivative of salicylamide, significantly reduced MK-801-induced hyperlocomotion in both mice and rats, indicating potential antipsychotic properties. mdpi.com Similarly, it showed antipsychotic-like effects in the amphetamine-induced hyperlocomotion model in mice. mdpi.com
Another important aspect of preclinical assessment is the evaluation of potential side effects, such as extrapyramidal symptoms (EPS). The catalepsy test in rodents is used to assess the liability of potential antipsychotics to induce such side effects. mdpi.com For JJGW08, the cataleptogenic potential was observed at a dose significantly higher than its antipsychotic-like dose, suggesting a favorable side effect profile in this model. mdpi.com
Furthermore, other novel series of multi-receptor piperazine derivatives have been designed and synthesized as potential antipsychotic agents. nih.gov Some of these compounds have shown the ability to significantly attenuate MK-801-induced hyperlocomotion and apomorphine-induced climbing, behaviors predictive of antipsychotic efficacy. nih.gov
Evaluation in Models for Anxiolytic and Antidepressant Potential
Arylpiperazine derivatives are frequently evaluated for their potential to treat anxiety and depression using a variety of established preclinical behavioral models. nih.govneuroscigroup.us The anxiolytic-like effects of new arylpiperazine compounds are often measured using tests such as the elevated plus-maze (EPM), which assesses the conflict between a rodent's natural aversion to open spaces and its desire to explore. psychogenics.com A compound with anxiolytic properties typically increases the time spent in the open arms of the maze.
For assessing antidepressant potential, the forced swimming test (FST) and the tail suspension test (TST) are among the most widely used models. psychogenics.comherbmedpharmacol.com In these tests, animals are subjected to a short, inescapable stressor. A decrease in the duration of immobility is considered a behavioral marker for antidepressant efficacy. herbmedpharmacol.com The therapeutic potential of arylpiperazine derivatives in these models is often linked to their activity at serotonin receptors, particularly the 5-HT1A subtype. nih.gov For instance, the anxiolytic and antidepressant-like effects of some derivatives have been shown to be reversed by pretreatment with a selective 5-HT1A antagonist, indicating that their mechanism of action involves this receptor.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
The pharmacological profile of arylpiperazine derivatives is highly dependent on their chemical structure. nih.gov Structure-activity relationship (SAR) studies explore how modifications to different parts of the molecule—the aryl group, the piperazine core, and the linker—influence receptor binding and functional activity. acs.org
Influence of Substituent Nature and Position on Receptor Affinity and Selectivity
The nature and position of substituents on the aryl (phenyl) ring are critical determinants of a compound's affinity and selectivity for various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) subtypes. nih.gov
For the target compound, the key feature is the ortho-methyl group on the phenyl ring. Studies on ortho-substituted phenylpiperazines have shown that this substitution pattern can significantly influence receptor interaction. For example, in one study of phenylpiperazines, an ortho-methoxy substituent was found to be crucial for differentiating between agonist and antagonist activity at the 5-HT2C receptor. nih.gov Generally, the presence of a substituent at the ortho or meta position of the phenyl ring is considered favorable for affinity at certain serotonin receptors.
The introduction of different substituents can fine-tune the selectivity profile. For instance, comparing a 2-methoxyphenylpiperazine derivative to an unsubstituted phenylpiperazine analogue showed a threefold enhancement in affinity for the D3 receptor, but also a tenfold higher affinity for the D2 receptor, thereby reducing D2/D3 selectivity. acs.org This highlights the delicate balance between substituent choice, position, and the resulting receptor interaction profile.
| Compound Analogue Type | Substituent | Position | Effect on Receptor Affinity (Example) |
| Phenylpiperazine | Methoxy (-OCH₃) | ortho (2-) | Enhanced D₃ and D₂ affinity compared to unsubstituted analogue acs.org |
| Phenylpiperazine | Trifluoromethyl (-CF₃) | meta (3-) | Associated with 5-HT₁ₐ agonism and 5-HT₂ₐ antagonism nih.gov |
| Phenylpiperazine | Dichloro (-Cl) | 2,3- | Often used to optimize D₃ receptor selectivity nih.gov |
Impact of Linker Length and Flexibility
The propyl chain in this compound acts as a linker or "spacer" between the arylpiperazine moiety and what would typically be a terminal functional group in more complex derivatives. The length and flexibility of this alkyl chain are crucial for orienting the pharmacophoric elements correctly within the receptor binding pocket. acs.org
Research has consistently shown that the length of this linker significantly affects receptor affinity. For many long-chain arylpiperazines targeting serotonin receptors, a four-carbon (butyl) chain is often found to be optimal. However, the ideal length can vary depending on the specific receptor subtype and the nature of the terminal group. nih.gov Studies have demonstrated that for the 5-HT1A receptor, variations in the length of the spacer can result in the most significant changes in affinity compared to modifications of other parts of the molecule. nih.gov The three-carbon (propyl) linker in the title compound represents a common choice in the design of CNS agents, balancing structural rigidity and conformational freedom. acs.org
Stereochemical Considerations in Activity
The core structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereochemical considerations are not applicable to the parent compound itself.
However, stereochemistry would become a critical factor if chiral centers were introduced into its derivatives. This could be achieved by adding substituents to the propyl linker or the piperazine ring. In such cases, the synthesis would yield enantiomers (a pair of mirror-image molecules) or diastereomers. It is well-established in pharmacology that different stereoisomers of a drug can have vastly different affinities, efficacies, and metabolic profiles. mdpi.com A stereoselective synthesis would then be required to isolate the more active or safer isomer, which is a common strategy in drug development to optimize a compound's therapeutic index. researchgate.net
Development of Lead Compounds and Optimization Strategies
A compound like this compound can serve as a "lead compound"—a starting point for the discovery of new drugs. The goal of lead optimization is to modify the lead's structure to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion). researchgate.net
A typical optimization strategy for an arylpiperazine lead might involve several approaches:
Aryl Ring Modification : The o-methylphenyl group could be replaced with other substituted rings to enhance affinity for a specific target or to improve metabolic stability. For example, introducing fluorine atoms can block sites of metabolic oxidation and improve brain penetration.
Linker Modification : The propyl chain could be lengthened or shortened, or its flexibility could be constrained by incorporating cyclic structures to lock it into a more active conformation. mdpi.com
Piperazine Substitution : The hydrogen on the second nitrogen of the piperazine ring is a key point for modification. It is often replaced with a variety of complex terminal fragments (e.g., amides, imides, heterocyclic systems) to introduce new interactions with the target receptor and achieve a desired pharmacological effect, such as agonist or antagonist activity. nih.gov
This iterative process of design, synthesis, and testing allows medicinal chemists to refine a lead compound into a potential clinical candidate with an optimized balance of efficacy and drug-like properties. acs.org
Computational and Theoretical Investigations of 1 3 O Methylphenyl Propyl Piperazine
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode and affinity of a ligand, such as a derivative of 1-[3-(o-Methylphenyl)propyl]piperazine, within the active site of a target protein.
Molecular docking studies on various arylpiperazine derivatives have revealed common interaction patterns with a range of biological targets. These models are crucial for understanding the structural basis of their biological activity.
Key interactions identified for phenylpiperazine scaffolds include:
Hydrogen Bonding: The piperazine (B1678402) nitrogen atoms frequently act as hydrogen bond acceptors or donors. Studies on derivatives targeting the sigma 1 receptor (S1R) have shown that the ionized nitrogen atom can form hydrogen bonds with the side chain of glutamic acid residue Glu172. nih.gov Similarly, in studies of derivatives as anticancer agents, hydrogen bonds with aspartic acid residues in the active site of topoisomerase IIα have been observed. nih.gov
Hydrophobic Interactions: The phenyl ring and the propyl linker of compounds like this compound engage in hydrophobic contacts with nonpolar residues in the target's binding pocket. These interactions are essential for anchoring the ligand and contributing to binding affinity. pharmaceuticaljournal.net
Polar and Electrostatic Interactions: For ligands targeting the S1R, a significant bidentate salt bridge interaction involving the piperazine nitrogen and the carboxylate groups of residues Glu172 and Asp126 has been identified as a crucial anchor. nih.gov
π-Cation Interactions: A stabilizing π–cation interaction between the positively charged piperazine nitrogen and the aromatic ring of a phenylalanine residue (Phe107) has also been noted in S1R ligands. nih.gov
These interactions have been modeled for various targets, including G-protein coupled receptors (GPCRs), enzymes like topoisomerase II, and nuclear receptors such as peroxisome proliferator-activated receptor gamma (PPARγ). nih.govnih.govpharmaceuticaljournal.net
Docking simulations not only predict the types of interactions but also the specific orientation (binding mode) of the ligand in the active site and estimate its binding affinity, typically reported as a binding energy score in kcal/mol. Lower binding energy values suggest a more stable ligand-protein complex and potentially higher potency.
For instance, in a molecular docking study of arylpiperazine derivatives against the androgen receptor, a key target in prostate cancer, specific compounds demonstrated strong binding affinities. nih.gov These computational predictions are foundational for prioritizing compounds for synthesis and further biological evaluation.
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Arylpiperazine Derivative 1 | Androgen Receptor | -7.5 | Not Specified |
| Arylpiperazine Derivative 2 | Androgen Receptor | -7.1 | Not Specified |
| Piperazine Derivative (Compound 1) | Sigma 1 Receptor (S1R) | Not Specified | Glu172, Asp126, Phe107 |
| Phenylpiperazine Derivative (BS230) | Topoisomerase IIα | Not Specified | Aspartic Acid Residues |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.
QSAR studies on arylpiperazine derivatives have identified several physicochemical descriptors that significantly influence their biological activity. These descriptors quantify various aspects of a molecule's structure, such as its electronic properties, size, and lipophilicity.
A study on the anti-proliferative activity of arylpiperazines against prostate cancer cell lines found that the activity was strongly dependent on descriptors such as MATS7c, MATS3e, maxwHBa, and WPSA-3. nih.gov Another QSAR analysis on thiazole derivatives identified that antioxidant activity increases with decreasing molecular area, volume, lipophilicity, and polarization, while increasing the magnitude of the dipole moment. pensoft.net
| Descriptor Type | Specific Descriptor | Influence on Biological Activity |
|---|---|---|
| 2D Autocorrelation | MATS7c, MATS3e | Correlates with anti-proliferative activity nih.gov |
| Topological | maxwHBa (Maximal electrotopological positive variation) | Correlates with anti-proliferative activity nih.gov |
| Molecular Property | WPSA-3 (Weighted PNSA) | Correlates with anti-proliferative activity nih.gov |
| Physicochemical | Lipophilicity (logP) | Decreased value may increase antioxidant activity pensoft.net |
| Geometric | Molecular Volume/Area | Smaller size may increase antioxidant activity pensoft.net |
| Electronic | Dipole Moment | Increased value may increase antioxidant activity pensoft.net |
The primary goal of QSAR is to develop statistically robust models that can accurately predict the activity of new, untested compounds. These models are built using regression techniques, such as partial least squares (PLS), to formulate an equation linking the structural descriptors to the biological response. nih.gov
The predictive power of a QSAR model is validated using statistical parameters. A model developed for the anti-proliferative activity of arylpiperazines showed strong statistical significance with a high squared correlation coefficient (R² = 0.8483), cross-validated R² (Q²cv = 0.7122), and external validation R² (R²test = 0.6682). nih.gov Such validated models serve as reliable tools for the virtual screening of compound libraries and for guiding the design of new analogs with potentially enhanced activity. nih.govnih.gov
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations analyze the movements of atoms and molecules over time, providing insights into the stability of the predicted binding pose and the conformational changes in the protein-ligand complex.
Extended MD simulations, sometimes running for hundreds of nanoseconds or even microseconds, have been used to evaluate the binding and energetics of phenyl-piperazine scaffolds. nih.gov These simulations can confirm the stability of key interactions, such as the hydrogen bonds and salt bridges identified in docking studies. nih.gov For example, simulations of a phenyl-piperazine inhibitor bound to the eIF4A1 helicase demonstrated favorable dynamics and induced "interdomain closure," a conformational change associated with inhibitor binding. nih.gov This level of detailed analysis helps to refine the understanding of the binding mechanism and validates the initial docking predictions.
Conformational Analysis and Flexibility
The conformational landscape of flexible molecules like this compound is crucial for understanding their interaction with biological targets. Conformational analysis investigates the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds. The piperazine ring, a central feature of this compound, typically exists in a stable chair conformation. However, the entire molecule possesses significant flexibility due to the rotatable bonds in the propyl side chain.
Computational methods are employed to explore these conformational possibilities and determine their relative energies. Techniques such as random search conformational analysis using various force fields, like the Tripos force field or the Merck Molecular Force Field 94 (MMFF94), can be used to map the potential energy surface of the molecule. scribd.com Such studies on analogous flexible piperazine and piperidine compounds reveal that different force fields can sometimes lead to variations in the predicted conformer populations. scribd.com For a molecule like this compound, key torsion angles would include the bonds connecting the o-methylphenyl group to the propyl chain, the bonds within the propyl chain itself, and the bond connecting the chain to the piperazine nitrogen.
The analysis identifies low-energy, stable conformers that are more likely to exist under physiological conditions. The flexibility allows the molecule to adapt its shape to fit into a binding pocket of a protein, which is a critical aspect of its mechanism of action. Studies on similar structures have shown that even subtle changes, like the substitution pattern on the phenyl ring, can influence the preferred conformation and, consequently, the biological activity. researchgate.net
Table 1: Key Torsional Angles for Conformational Analysis
| Torsion Angle | Description | Significance |
| C(aryl)-C(propyl)-C(propyl)-C(propyl) | Rotation of the o-methylphenyl group relative to the propyl chain. | Influences the spatial orientation of the aromatic ring. |
| C(propyl)-C(propyl)-C(propyl)-N(piperazine) | Rotation of the propyl chain. | Determines the distance and angle between the phenyl and piperazine rings. |
| C-N-C-C (within piperazine) | Ring puckering of the piperazine moiety. | Defines the chair, boat, or twist-boat conformation of the piperazine ring. |
Ligand-Protein Complex Stability
Once a ligand binds to a protein, the stability of the resulting complex is paramount for its biological effect. Molecular dynamics (MD) simulations are a powerful computational tool used to study the stability and dynamics of ligand-protein complexes over time. These simulations model the movements and interactions of atoms, providing insights into how the ligand settles into the binding site and how the complex behaves.
The stability of the complex is governed by a network of intermolecular interactions. These can include:
Hydrogen Bonds: Formed between donor and acceptor atoms in the ligand and protein.
Hydrophobic Interactions: Occur between nonpolar regions, such as the o-methylphenyl group of the ligand and hydrophobic amino acid residues (e.g., Phenylalanine) in the protein's binding pocket. mdpi.com
Ionic Interactions: Involve charged groups, which would require the piperazine nitrogen to be protonated.
Computational analyses can map these interactions and even calculate their frequency over the course of a simulation, highlighting the key residues responsible for anchoring the ligand. mdpi.com Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a quantitative measure of the affinity between the ligand and the protein. mdpi.com
Electronic Structure Calculations (e.g., HOMO/LUMO Analysis, DFT)
Electronic structure calculations provide fundamental insights into the reactivity and properties of a molecule. Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure, optimized geometry, and vibrational frequencies of molecules. ijcrt.org For piperazine derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G, can determine the ground state energy and geometric structure. ijcrt.org
A critical component of these calculations is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcrt.org
HOMO: Represents the ability of a molecule to donate an electron. Regions of the molecule with high HOMO density are prone to electrophilic attack.
LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ijcrt.orgnih.gov A small energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This internal charge transfer is often a desirable property for biologically active molecules. ijcrt.org In substituted triazine molecules, which also feature nitrogen-containing rings, the HOMO and LUMO distributions are heavily influenced by the substituents, with the core often acting as an acceptor and the substituents as donors. This principle also applies to substituted piperazines, where the o-methylphenylpropyl group significantly influences the electronic properties.
Table 2: Illustrative Frontier Molecular Orbital Data for a Piperazine Derivative
Data is representative of calculations performed on similar heterocyclic compounds.
| Parameter | Description | Typical Value (eV) | Implication |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -0.267 | Electron-donating capability |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.181 | Electron-accepting capability |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 0.086 | Chemical reactivity and stability nih.gov |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of rational drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of its key interaction points.
For a compound like this compound, a typical pharmacophore model would likely include features such as:
A Positive Ionizable (PI) group: The basic nitrogen atom in the piperazine ring, which is likely protonated at physiological pH. nih.govresearchgate.net
A Hydrophobic (HYD) or Aromatic Ring (AR) feature: Representing the o-methylphenyl group. nih.govresearchgate.net
These models can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of known active molecules (ligand-based). nih.govnih.gov For N-Aryl piperazine antagonists, a successful pharmacophore model consisted of one positive nitrogen center and hydrophobic groups, among other features. nih.gov
Once a reliable pharmacophore model is developed, it can be used as a 3D query for virtual screening . In this process, large databases of chemical compounds are computationally searched to identify other molecules that fit the pharmacophore model. nih.gov This allows researchers to efficiently screen millions of compounds and prioritize a smaller, more manageable number for synthesis and biological testing, significantly accelerating the discovery of new potential drug candidates with similar activity. nih.govnih.gov
Analytical Methodologies for Research and Characterization of 1 3 O Methylphenyl Propyl Piperazine
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure of 1-[3-(o-Methylphenyl)propyl]piperazine. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules, offering precise insights into the hydrogen and carbon framework. For this compound, both ¹H and ¹³C NMR are used to confirm its identity and structure.
In ¹H NMR spectroscopy, the proton signals for the piperazine (B1678402) ring typically appear as broad multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen atoms are deshielded and resonate at a lower field. The N-H proton of the secondary amine in the piperazine ring usually appears as a broad singlet, and its chemical shift can be concentration-dependent. The protons of the propyl chain exhibit characteristic multiplets, while the aromatic protons of the o-methylphenyl group appear in the downfield aromatic region, and the methyl group protons present as a singlet. researchgate.netnih.gov
In ¹³C NMR spectroscopy, the carbon atoms of the piperazine ring typically resonate in the 45-55 ppm range. researchgate.netchemicalbook.com The carbons of the propyl chain will appear in the aliphatic region, and the aromatic carbons of the o-methylphenyl group will be observed in the typical aromatic region of 110-140 ppm. The methyl group carbon will produce a signal at the high-field end of the spectrum. chemicalbook.comorganicchemistrydata.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H (Phenyl Ring) | ~7.0-7.2 | ~125-140 |
| Piperazine C-H (adjacent to N-propyl) | ~2.5-2.7 | ~53-56 |
| Piperazine C-H (adjacent to NH) | ~2.8-3.0 | ~45-48 |
| Piperazine N-H | Broad singlet, ~1.5-2.5 | N/A |
| Propyl CH₂ (adjacent to N) | ~2.3-2.5 | ~57-60 |
| Propyl CH₂ (central) | ~1.7-1.9 | ~25-28 |
| Propyl CH₂ (adjacent to phenyl) | ~2.5-2.7 | ~32-35 |
| Aromatic C-CH₃ | ~2.2-2.4 | ~18-21 |
Mass Spectrometry (MS, HR-MS, GC/MS, LC/MS)
Mass spectrometry (MS) is utilized to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns for structural confirmation.
High-resolution mass spectrometry (HR-MS) provides a precise mass measurement, allowing for the determination of the elemental formula. For this compound (C₁₄H₂₂N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value.
Electron ionization (EI), commonly used in Gas Chromatography-Mass Spectrometry (GC/MS), would likely lead to characteristic fragmentation. The molecular ion peak may be observed, but significant fragmentation of the piperazine ring and the propyl side chain is expected. nih.govnih.gov Common fragmentation pathways for phenylpiperazine derivatives involve cleavage of the piperazine ring, leading to characteristic ions. nih.gov
Liquid Chromatography-Mass Spectrometry (LC/MS) with soft ionization techniques like electrospray ionization (ESI) is well-suited for analyzing piperazine derivatives. mdpi.comnih.gov It typically shows a prominent protonated molecular ion [M+H]⁺, which is useful for molecular weight confirmation. Tandem mass spectrometry (MS/MS) can be used to generate specific fragment ions for structural verification and quantification. researchgate.netmassbank.eu
Table 2: Predicted Key Mass Fragments for this compound Note: m/z values correspond to the most abundant isotope.
| Fragment Description | Predicted m/z | Fragmentation Pathway |
|---|---|---|
| Protonated Molecule [M+H]⁺ | 219.18 | ESI/Soft Ionization |
| o-Methylbenzyl Cation | 105.07 | Cleavage of the propyl chain (benzylic) |
| Piperazine Ring Fragment | 85.08 | Cleavage of the N-propyl bond |
| Propylpiperazine fragment | 127.14 | Cleavage at the bond between the propyl chain and the phenyl ring |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key characteristic absorption bands would include:
N-H Stretch: A moderate absorption band in the region of 3200-3400 cm⁻¹ corresponding to the secondary amine in the piperazine ring. chemicalbook.com
C-H Stretch (Aromatic): Absorption bands typically found just above 3000 cm⁻¹ (e.g., 3010-3080 cm⁻¹) are indicative of the C-H bonds on the o-methylphenyl ring. lookchem.com
C-H Stretch (Aliphatic): Strong absorption bands in the 2800-3000 cm⁻¹ region arise from the C-H bonds of the propyl chain and the piperazine ring methylene (B1212753) groups. lookchem.comchemicalbook.com
C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ range are characteristic of the C-N stretching vibrations within the piperazine ring. lookchem.com
Aromatic C=C Bending: Out-of-plane (o.o.p.) bending vibrations for the substituted benzene (B151609) ring appear in the 700-900 cm⁻¹ region, and their exact position can give clues about the substitution pattern.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Piperazine) | 3200-3400 | Medium |
| C-H Stretch (Aromatic) | 3010-3080 | Medium-Weak |
| C-H Stretch (Aliphatic) | 2800-3000 | Strong |
| C-N Stretch | 1000-1250 | Medium-Strong |
| Aromatic C=C Bending (o-disubstituted) | ~735-770 | Strong |
UV/Vis Spectrophotometry
UV/Vis spectrophotometry provides information about the electronic transitions within the molecule. The absorption of UV light by this compound is primarily due to the o-methylphenyl chromophore, as the saturated piperazine ring does not absorb significantly in the standard UV range. researchgate.net The benzene ring system gives rise to characteristic absorption bands. Typically, substituted benzene rings show a strong absorption band (E-band) around 200-220 nm and a weaker, more structured band (B-band) in the 250-280 nm region. caymanchem.com The presence of the methyl and alkylpiperazine substituents would be expected to cause a slight bathochromic (red) shift compared to unsubstituted benzene.
Table 4: Predicted UV/Vis Absorption Maxima (λmax) for this compound
| Electronic Transition | Predicted λmax (nm) | Solvent |
|---|---|---|
| π → π* (E-band) | ~215 | Ethanol/Methanol |
| π → π* (B-band) | ~265 | Ethanol/Methanol |
Chromatographic Techniques (HPLC-UV, RP-HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, identification, and quantification of this compound, as well as for assessing its purity by detecting any related impurities. rdd.edu.iq
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of compound. jocpr.com A typical RP-HPLC method would involve a non-polar stationary phase, such as a C18 column, and a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape and resolution for the basic piperazine compound. mdpi.comnih.gov
Detection is commonly achieved using a UV detector (HPLC-UV) set at a wavelength where the o-methylphenyl group absorbs strongly, for instance, around 265 nm. researchgate.netjocpr.com The retention time of the compound under specific chromatographic conditions is a key identifying characteristic, while the peak area is proportional to its concentration, allowing for quantitative analysis.
Radioligand Binding Assays
Radioligand binding assays are biochemical assays used to measure the affinity of a ligand, such as this compound, for a specific biological receptor. nih.gov These assays are critical for characterizing the pharmacological profile of the compound.
The most common format is a competitive binding assay. In this setup, a source of receptors (e.g., cell membrane preparations or tissue homogenates) is incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the target receptor with high affinity) and varying concentrations of the unlabeled test compound (this compound). nih.gov
The test compound competes with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptors at each concentration of the test compound, a competition curve is generated. From this curve, the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The IC₅₀ value is then used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the test compound for the receptor. nih.govnih.gov A lower Ki value indicates a higher binding affinity.
Table 5: Illustrative Data from a Radioligand Binding Assay Note: This table presents hypothetical data to illustrate the output of such an experiment.
| Target Receptor | Radioligand Used | Calculated IC₅₀ (nM) | Calculated Ki (nM) |
|---|---|---|---|
| Serotonin (B10506) Receptor Subtype A | [³H]-8-OH-DPAT | 150 | 75 |
| Dopamine (B1211576) Receptor Subtype B | [³H]-Spiperone | 850 | 400 |
| Sigma-1 Receptor (S1R) | ³H-Pentazocine | 45 | 20 |
Table of Compounds
Crystallographic Analysis (e.g., X-ray Diffraction)
As of the current available scientific literature, specific crystallographic data derived from X-ray diffraction analysis for the compound this compound has not been publicly reported. While X-ray crystallography is a definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing, no such studies have been published for this particular molecule.
Therefore, detailed research findings including unit cell dimensions, space group, and other crystallographic parameters are not available. Consequently, a data table summarizing these findings cannot be provided at this time.
General crystallographic studies have been conducted on the parent molecule, piperazine, and other substituted piperazine derivatives. researchgate.netresearchgate.net These studies reveal that the piperazine ring typically adopts a chair conformation. researchgate.net However, the specific influence of the 3-(o-Methylphenyl)propyl substituent on the crystal structure of the title compound remains undetermined without experimental X-ray diffraction data.
Conclusion and Future Research Directions
Summary of Current Academic Research Findings on 1-[3-(o-Methylphenyl)propyl]piperazine
Identification of Key Research Gaps and Unexplored Areas
The absence of dedicated research on this compound represents a significant knowledge gap. Virtually every aspect of this compound's scientific profile remains unexplored. Key research gaps include:
Synthesis and Characterization: While a boiling point is documented, detailed synthetic methodologies, optimization, and full characterization of the compound (e.g., using NMR, mass spectrometry, and other analytical techniques) are not described in peer-reviewed literature.
Pharmacological Profile: There is no information on the pharmacodynamics and pharmacokinetics of this compound. Its absorption, distribution, metabolism, and excretion (ADME) properties are unknown.
Biological Activity: The biological targets of this compound have not been identified. It is unknown if it possesses any of the activities commonly associated with other piperazine (B1678402) derivatives, such as effects on neurotransmitter receptors or enzymes.
Prospective Research Avenues and Methodological Advancements
Given the complete lack of data, the prospective research avenues for this compound are extensive and would begin with fundamental exploratory studies.
Exploration of Novel Biological Targets
Initial research would logically involve broad screening assays to determine if this compound has any significant biological activity. Based on the general activities of arylalkylpiperazine structures, initial investigations could focus on:
Central Nervous System (CNS) Receptors: Screening against a panel of CNS receptors, such as serotonin (B10506), dopamine (B1211576), and adrenergic receptors, would be a primary step.
Enzyme Inhibition: Assays for inhibition of key enzymes, for instance, monoamine oxidase (MAO) or cholinesterases, could reveal potential therapeutic applications.
Advanced Computational Approaches for Design and Prediction
In the absence of experimental data, computational methods could offer initial insights into the potential properties of this compound. Molecular docking studies could be performed against a variety of known biological targets for which other piperazine derivatives have shown affinity. Predictive models for ADME and toxicity could also be employed to guide future experimental work.
Development of More Selective and Potent Analogues
Should initial screening reveal any promising biological activity for this compound, a medicinal chemistry program could be initiated to synthesize and evaluate analogues. Structure-activity relationship (SAR) studies would be crucial in identifying modifications to the core structure that could lead to enhanced potency, selectivity, and improved pharmacokinetic properties. This would involve systematic alterations to the o-methylphenyl group, the propyl linker, and the piperazine ring.
Q & A
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize receptor binding assays (e.g., 5-HT, D, α-adrenoceptors) using radioligands like 8-OH-DPAT. Compare binding affinity (K) against structurally similar compounds (e.g., HBK-16, HBK-17) to identify selectivity trends . Preliminary in vivo studies (e.g., forepaw treading tests in rats) can assess functional activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
